4'-Ethylthio-2,2,2-trifluoroacetophenone
Overview
Description
4’-Ethylthio-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C₁₀H₉F₃OS and a molecular weight of 234.24 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by the presence of an ethylthio group and a trifluoromethyl group attached to an acetophenone core.
Preparation Methods
The synthesis of 4’-Ethylthio-2,2,2-trifluoroacetophenone involves several steps. One common method includes the reaction of 4-methylbenzenediazonium tetrafluoroborate with copper(I) oxide in the presence of dimethyl sulfoxide and ethyl trifluoroacetate . The reaction is carried out under nitrogen atmosphere at 25°C for 16 hours. The product is then extracted with ether, washed with distilled water, dried over anhydrous magnesium sulfate, and purified by silica gel column chromatography using pentane as the eluent .
Chemical Reactions Analysis
4’-Ethylthio-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
4’-Ethylthio-2,2,2-trifluoroacetophenone is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4’-Ethylthio-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The ethylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
4’-Ethylthio-2,2,2-trifluoroacetophenone can be compared with other similar compounds such as:
4-(Trifluoroacetyl)toluene: This compound has a similar trifluoromethyl group but lacks the ethylthio group, making it less reactive in certain chemical reactions.
2,2,2-Trifluoroacetophenone: This compound is used as an organocatalyst and has applications in the synthesis of fluorinated polymers. The presence of the ethylthio group in 4’-Ethylthio-2,2,2-trifluoroacetophenone makes it unique and more versatile in various chemical and biological applications.
Properties
IUPAC Name |
1-(4-ethylsulfanylphenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3OS/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZELFQVSBHVSAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374555 | |
Record name | 4'-Ethylthio-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-09-8 | |
Record name | 1-[4-(Ethylthio)phenyl]-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845823-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Ethylthio-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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